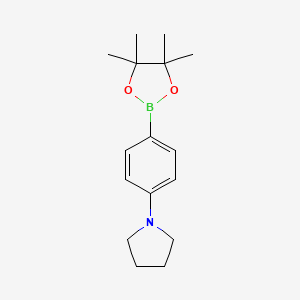

1-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯基)吡咯烷

描述

The compound "1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine" is a chemical species that features a pyrrolidine ring, which is a five-membered lactam structure, and a tetramethyl dioxaborolane group attached to a phenyl ring. This structure is indicative of a molecule that could be used in various organic synthesis reactions, particularly in cross-coupling reactions like the Suzuki reaction due to the presence of the dioxaborolane moiety.

Synthesis Analysis

The synthesis of related compounds typically involves nucleophilic substitution reactions and palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. For instance, the synthesis of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine was achieved through these methods, as detailed in the study of its synthesis, crystal structure, and vibrational spectral analysis . Similarly, polymers containing tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione units were synthesized via palladium-catalyzed polycondensation, which could be analogous to the methods used for synthesizing the compound .

Molecular Structure Analysis

The molecular structure of compounds containing the dioxaborolane group has been extensively studied using various spectroscopic techniques, including MS, NMR (both 1H and 13C), and infrared spectroscopy. Single-crystal X-ray diffraction is a common method to determine the precise structure, which is often further validated by DFT calculations, as seen in the studies of related compounds . These techniques would likely be applicable in analyzing the molecular structure of "1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine".

Chemical Reactions Analysis

The dioxaborolane group is known for its role in Suzuki coupling reactions, which are used to create carbon-carbon bonds between various organic fragments. The presence of this functional group in the compound suggests its potential utility in such reactions. Additionally, the pyrrolidine ring could undergo various transformations, such as transamination, as demonstrated in the synthesis and transamination of enaminones derived from a phenyl-pyrrolidine-trione compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the presence of the dioxaborolane and pyrrolidine groups. The dioxaborolane group is known to impart stability and reactivity towards cross-coupling reactions, while the pyrrolidine ring could affect the solubility and boiling point of the compound. The deeply colored polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione units, which share some structural similarities, were found to be soluble in common organic solvents, suggesting that "1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine" might also exhibit good solubility in these solvents .

科学研究应用

1. N-(2-Methoxy-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) Pyridin-3-yl)Cyclopropanesulfonamide

- Application Summary : This compound is an organic intermediate with borate and sulfonamide groups. It has a wide range of applications in pharmacy and biology .

- Methods of Application : The compound can be synthesized through nucleophilic and amidation reactions .

- Results or Outcomes : The structure of the compound was characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .

2. 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Application Summary : Phenyl borate is an intermediate which is widely used in biology, organic synthesis, catalysis and crystal engineering .

- Methods of Application : The compound was synthesized and its single crystals were grown from hexane and petroleum ether .

- Results or Outcomes : The molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .

3. Tris(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine

- Application Summary : This compound is a triphenylamine with boronic acid pinacol ester groups. It’s used in the creation of Covalent Organic Frameworks (COFs) for applications like iodine uptake and supercapacitors .

- Methods of Application : The compound is synthesized and then used in Suzuki cross-coupling reactions to extend the size of the structure .

- Results or Outcomes : Porous aromatic frameworks prepared through Suzuki cross-coupling polymerization of this compound can adsorb iodine effectively . It also demonstrated great thermal stability when employed as electrode materials in supercapacitor devices .

4. 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Application Summary : This phenyl borate derivative is widely used in biology, organic synthesis, catalysis, and crystal engineering .

- Methods of Application : The compound is synthesized and its single crystals are grown from hexane and petroleum ether .

- Results or Outcomes : The molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .

5. Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine

- Application Summary : This compound is a triphenylamine with boronic acid pinacol ester groups. It’s used in the creation of Covalent Organic Frameworks (COFs) for applications like iodine uptake and supercapacitors .

- Methods of Application : The compound is synthesized and then used in Suzuki cross-coupling reactions to extend the size of the structure .

- Results or Outcomes : Porous aromatic frameworks prepared through Suzuki cross-coupling polymerization of this compound can adsorb iodine effectively . It also demonstrated great thermal stability when employed as electrode materials in supercapacitor devices .

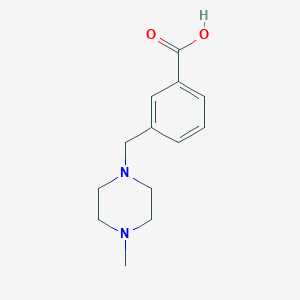

6. 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine

属性

IUPAC Name |

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)13-7-9-14(10-8-13)18-11-5-6-12-18/h7-10H,5-6,11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJNNJSONWFVBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594477 | |

| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine | |

CAS RN |

852227-90-8 | |

| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-(Morpholin-4-yl)thiophen-2-yl]methanol](/img/structure/B1320387.png)

![3-[(Dimethylcarbamoyl)methoxy]benzoic acid](/img/structure/B1320393.png)

![[6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1320408.png)